molecular formula C16H14N2 B14381292 6-Methyl-4-(4-methylphenyl)cinnoline CAS No. 90141-93-8

6-Methyl-4-(4-methylphenyl)cinnoline

Cat. No.: B14381292
CAS No.: 90141-93-8
M. Wt: 234.29 g/mol
InChI Key: PVCAICTVAQVZBH-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylphenyl)cinnoline is a chemical compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The cinnoline nucleus is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. This compound is characterized by the presence of a methyl group at the 6th position and a 4-methylphenyl group at the 4th position of the cinnoline ring. Cinnoline derivatives are known for their diverse pharmacological activities and are extensively studied in medicinal chemistry .

Preparation Methods

The synthesis of 6-Methyl-4-(4-methylphenyl)cinnoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzaldehyde with hydrazine hydrate followed by cyclization with acetic anhydride can yield the desired cinnoline derivative. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

6-Methyl-4-(4-methylphenyl)cinnoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the cinnoline ring, depending on the reagents and conditions used. .

Scientific Research Applications

6-Methyl-4-(4-methylphenyl)cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-methylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

6-Methyl-4-(4-methylphenyl)cinnoline can be compared with other similar compounds, such as:

    Quinoline: A heterocyclic aromatic organic compound with a structure similar to cinnoline but with a nitrogen atom at a different position.

    Isoquinoline: Another isomeric compound with a nitrogen atom in a different position compared to cinnoline.

    Phthalazine: An isomeric compound with a similar bicyclic structure but with nitrogen atoms at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

90141-93-8

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)cinnoline

InChI

InChI=1S/C16H14N2/c1-11-3-6-13(7-4-11)15-10-17-18-16-8-5-12(2)9-14(15)16/h3-10H,1-2H3

InChI Key

PVCAICTVAQVZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)C

Origin of Product

United States

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